2-(1H-pyrazol-1-yl)cyclohexan-1-ol
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Overview
Description
2-(1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound that features a pyrazolyl group attached to a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with hydrazine to form cyclohexanone hydrazone, followed by cyclization with 1,3-diketone derivatives to form the pyrazolyl ring. The reaction conditions usually require heating and the presence of a catalyst such as acetic acid.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine.
Substitution: Various substituted pyrazolyl cyclohexanols.
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-1-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)cyclohexan-1-ol is similar to other pyrazolyl cyclohexanol derivatives, but it stands out due to its unique structural features and potential applications. Some similar compounds include:
2-(1H-pyrazol-1-yl)cyclohexan-1-amine
2-(1H-pyrazol-1-yl)cyclohexanone
2-(1H-pyrazol-1-yl)cyclohexane
These compounds share the pyrazolyl group but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-pyrazol-1-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9-5-2-1-4-8(9)11-7-3-6-10-11/h3,6-9,12H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXIEMTUWOOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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